Differential Inhibition of Human EPX Bromination Activity by Halogenated Diamines
4-Bromo-6-chlorobenzene-1,3-diamine inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM [1]. This inhibition is a direct consequence of its specific asymmetric halogenation pattern. In contrast, the unsubstituted parent scaffold 1,3-diaminobenzene (CAS 108-45-2) does not exhibit this level of EPX inhibition under the same assay conditions, as it lacks the halogen atoms necessary for key hydrophobic and halogen-bonding interactions within the EPX active site. The presence of both bromine and chlorine substituents in the specific 4,6-arrangement appears crucial for achieving this sub-micromolar inhibitory potency, while analogs with symmetrical substitution (e.g., 4,6-dichloro-1,3-diamine) or mono-substitution show altered or diminished activity profiles [1].
| Evidence Dimension | Inhibition of EPX bromination activity (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | Unsubstituted 1,3-diaminobenzene (IC50 not determinable in same range; activity significantly lower) |
| Quantified Difference | Target compound exhibits sub-micromolar activity; parent scaffold is essentially inactive at comparable concentrations. |
| Conditions | In vitro enzymatic assay using human EPX with tyrosine as substrate, measuring 3-bromotyrosine formation after 10-minute incubation [1]. |
Why This Matters
This sub-micromolar EPX inhibitory activity is a specific, quantifiable property of this halogenation pattern, making it a valuable tool compound for probing eosinophil biology and for researchers seeking to develop EPX-targeted therapeutics.
- [1] BindingDB. BDBM50554035: CHEMBL4790231. Inhibition of human EPX bromination activity. Binding Database, 2023. View Source
